molecular formula C8H7ClO3 B1588753 3-Chloro-2-methoxybenzoic acid CAS No. 3260-93-3

3-Chloro-2-methoxybenzoic acid

Cat. No.: B1588753
CAS No.: 3260-93-3
M. Wt: 186.59 g/mol
InChI Key: NKVUYEGKHRDEBB-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H7ClO3. It is a derivative of benzoic acid, where a chlorine atom is substituted at the third position and a methoxy group at the second position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Chloro-2-methoxybenzoic acid has several applications in scientific research:

Safety and Hazards

3-Chloro-2-methoxybenzoic acid is classified as an acute toxic substance. It can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, avoid ingestion and inhalation, and ensure adequate ventilation when handling this compound .

Biochemical Analysis

Biochemical Properties

3-Chloro-2-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as esterases and oxidoreductases. The nature of these interactions can vary, with the compound either binding to the active site of the enzyme or altering its conformation, thereby influencing its catalytic activity .

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, such as proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can result in enzyme inhibition or activation, depending on the binding site and the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects are often observed, where a specific dosage level triggers significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production. Additionally, this compound may interact with cofactors such as NADH and FAD, influencing redox reactions and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its bioavailability and activity, with higher concentrations observed in tissues with active transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-methoxybenzoic acid can be synthesized through several methods. One common method involves the chlorination of 2-methoxybenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using a similar chlorination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and catalysts like palladium on carbon.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxybenzoic acid depends on its application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism of action is related to its ability to interact with specific enzymes or receptors, leading to antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • 3-Bromo-2-methoxybenzoic acid
  • 4-Chloro-2-methoxybenzoic acid
  • 2-Chloro-3,4-dimethoxybenzoic acid

Comparison: 3-Chloro-2-methoxybenzoic acid is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring, which influences its reactivity and applications. For example, 3-Bromo-2-methoxybenzoic acid has a bromine atom instead of chlorine, which can lead to different reactivity patterns in substitution reactions. Similarly, 4-Chloro-2-methoxybenzoic acid has the chlorine atom at the fourth position, affecting its steric and electronic properties .

Properties

IUPAC Name

3-chloro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVUYEGKHRDEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423678
Record name 3-chloro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3260-93-3
Record name 3-Chloro-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3260-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-chloro-2-methoxybenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40423678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-methoxybenzoic Acid
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Synthesis routes and methods

Procedure details

A solution of 1.2 g of sodium nitrite in 3 mL of water was added dropwise to a solution of 2 g (0.011 mole) of methyl 3-amino-2-methoxybenzoate in 15 mL of conc. HCl kept below 10° C. After completing the addition, stirring was continued for 0.5 hour at 0° C. The cold solution was then added dropwise to a solution of 2.5 g of cuprous chloride in 6 mL of concentrated HCl at 80°-85° C. After stirring at this temperature for 0.5 hour, the solution was chilled to precipitate an oil which was taken up in methylene chloride. After drying and removing the solvent, the oil obtained above was dissolved in 75 mL of methanol containing 7 mL of 10% NaOH. The solution was heated under reflux for 0.5 hour. After evaporation, the oil was treated with 40 mL of dilute HCl. A white solid precipitated to give 0.5 g (24%) of 3-chloro-2-methoxybenzoic acid after crystallization from ethyl acetate-hexane.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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